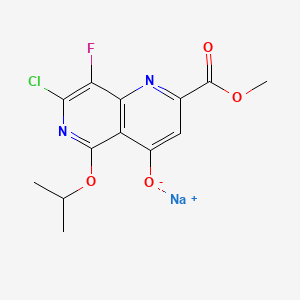
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Naphthyridine Core Formation: The formation of the naphthyridine core can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Chlorination, fluorination, and isopropoxylation are introduced through selective reactions using reagents like thionyl chloride, fluorine gas, and isopropyl alcohol, respectively.
Methoxycarbonylation: The methoxycarbonyl group is introduced using reagents such as dimethyl carbonate under basic conditions.
Sodium Salt Formation: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in polar solvents like ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown promise in inhibiting enzymes or interacting with specific biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate: Lacks the sodium ion but has a similar core structure.
7-chloro-8-fluoro-5-isopropoxy-1,6-naphthyridin-4-olate: Lacks the methoxycarbonyl group.
7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-amine: Contains an amine group instead of the sodium salt.
Uniqueness
Sodium 7-chloro-8-fluoro-5-isopropoxy-2-(methoxycarbonyl)-1,6-naphthyridin-4-olate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity
属性
分子式 |
C13H11ClFN2NaO4 |
|---|---|
分子量 |
336.68 g/mol |
IUPAC 名称 |
sodium;7-chloro-8-fluoro-2-methoxycarbonyl-5-propan-2-yloxy-1,6-naphthyridin-4-olate |
InChI |
InChI=1S/C13H12ClFN2O4.Na/c1-5(2)21-12-8-7(18)4-6(13(19)20-3)16-10(8)9(15)11(14)17-12;/h4-5H,1-3H3,(H,16,18);/q;+1/p-1 |
InChI 键 |
MZITZOKYTGAUBK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=NC(=C(C2=C1C(=CC(=N2)C(=O)OC)[O-])F)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


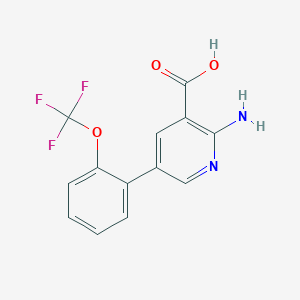
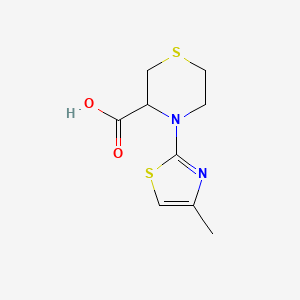
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
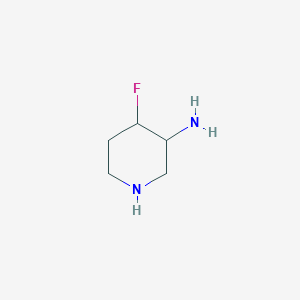
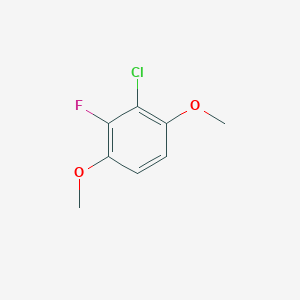
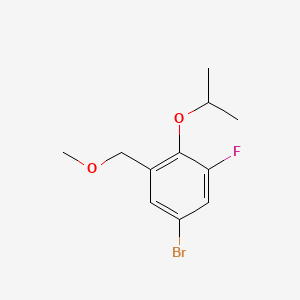
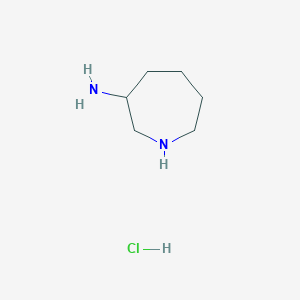

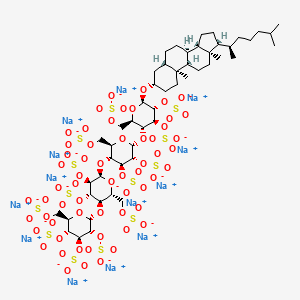
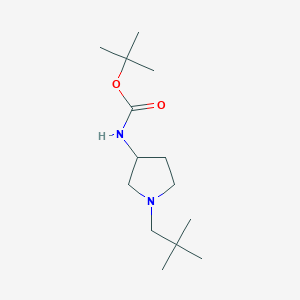
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14773652.png)

